2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole
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Overview
Description
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole is an organic compound that features a benzimidazole core substituted with a trifluorobutenyl group and a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole typically involves the reaction of 1H-1,3-benzimidazole with a suitable trifluorobutenyl sulfide precursor. One common method involves the use of a palladium-catalyzed coupling reaction, where the benzimidazole is reacted with a trifluorobutenyl halide in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The trifluorobutenyl group can be reduced to form the corresponding saturated alkyl group.
Substitution: The benzimidazole core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated alkyl derivatives.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole involves its interaction with specific molecular targets. The trifluorobutenyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially leading to enzyme inhibition or activation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]pyridine-3-carboxylic acid
- N-(4-fluorophenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide
Uniqueness
2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-1H-1,3-benzimidazole is unique due to its benzimidazole core, which imparts specific electronic and steric properties. The trifluorobutenyl group enhances its chemical stability and lipophilicity, making it a valuable compound for various applications.
Properties
IUPAC Name |
2-(3,4,4-trifluorobut-3-enylsulfanyl)-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F3N2S/c12-7(10(13)14)5-6-17-11-15-8-3-1-2-4-9(8)16-11/h1-4H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYTIKIUDKMBJKP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCCC(=C(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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